molecular formula C13H18O2 B14161665 1-Phenylethyl valerate CAS No. 3460-43-3

1-Phenylethyl valerate

Cat. No.: B14161665
CAS No.: 3460-43-3
M. Wt: 206.28 g/mol
InChI Key: PTBSIZMEMKOIHX-UHFFFAOYSA-N
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Description

1-Phenylethyl valerate, also known as pentanoic acid 1-phenylethyl ester, is an organic compound with the molecular formula C13H18O2. It is an ester formed from valeric acid and 1-phenylethanol. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where valeric acid and 1-phenylethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to valeric acid and 1-phenylethanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Valeric acid and 1-phenylethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

1-Phenylethyl valerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylethyl valerate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release valeric acid and 1-phenylethanol, which may exert biological effects. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

    1-Phenylethyl acetate: An ester with similar structural features but derived from acetic acid.

    1-Phenylethyl butyrate: Another ester, derived from butyric acid.

    1-Phenylethyl propionate: An ester formed from propionic acid.

Uniqueness: 1-Phenylethyl valerate is unique due to its specific ester linkage with valeric acid, which imparts distinct chemical and physical properties. Its pleasant odor and potential biological activities make it valuable in various applications compared to its analogs .

Properties

CAS No.

3460-43-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-phenylethyl pentanoate

InChI

InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

PTBSIZMEMKOIHX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(C)C1=CC=CC=C1

Origin of Product

United States

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